Heptanamide
Overview
Description
Heptanamide, also known as Enanthamide or Enanthic acid amide, is a compound that belongs to the class of organic compounds known as fatty amides . These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . It has a molecular formula of C7H15NO .
Synthesis Analysis
Heptanamide can be synthesized by combining the appropriate amines and acyl chlorides . Another method involves reacting esters with alkali metal amidoboranes .
Molecular Structure Analysis
Heptanamide has a molecular weight of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is composed of 7 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
Heptanamide is a solid substance . Its exact physical and chemical properties are not well-documented in the available resources.
Scientific Research Applications
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Pharmacology
- Heptanamide is a small molecule that falls under the category of fatty amides . It’s not currently indicated for any specific use, but it’s being studied for potential applications .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .
-
Cancer Research
- Heptanamide has been used in the synthesis of novel FTY720 analogs with anticancer activity . FTY720 is a drug that inhibits various cancers through PP2A activation .
- The methods of application involve synthesizing derivatives using an amide chain in FTY720 with a phenyl backbone .
- The results showed that compound 7, a derivative of FTY720, may exhibit anticancer effects through PP2A activation rather than the mechanism by inhibition of SK1 in cancer cells .
-
Surface Science
- Heptanamide has been studied in the context of the formation and thermal stability of amide-containing alkanethiolate SAMs on Au (111) .
- The methods of application involve examining the surface structures, adsorption conditions, and reductive desorption behavior of SAMs on Au (111) using STM, XPS, and cyclic voltammetry (CV) .
- The results or outcomes obtained are not specified in the source .
-
Biochemistry
- Heptanamide may have a role in biochemistry as it is a fatty amide . Fatty amides are carboxylic acid amide derivatives of fatty acids .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .
-
Organic Synthesis
- Heptanamide can be used in the synthesis of other organic compounds . For example, direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives .
- Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Acid Anhydrides react with ammonia, 1° amines and 2° amines to form amides .
- The results or outcomes obtained are not specified in the source .
-
Enzyme Inhibition
- Heptanamide has been identified as a potential inhibitor of the enzyme Limonene-1,2-epoxide hydrolase in Rhodococcus erythropolis .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .
-
Acid-Base Chemistry
- Heptanamide, like other amides, has weakly acidic properties . This is due to the N-H bonds in the amide group .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .
Safety And Hazards
When handling Heptanamide, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While specific future directions for Heptanamide are not well-documented, the field of therapeutic peptides, which includes compounds like Heptanamide, is advancing with the application of new technologies . Peptide-drug conjugates are being explored for targeted cancer therapy , and therapeutic peptides are being developed for various applications .
properties
IUPAC Name |
heptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDIXYWIVPYNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211886 | |
Record name | Heptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanamide | |
CAS RN |
628-62-6 | |
Record name | Heptanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heptanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX6H3415T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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